molecular formula C25H27N3O2S2 B3002851 2-[3-(3-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide CAS No. 872197-57-4

2-[3-(3-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide

Cat. No. B3002851
CAS RN: 872197-57-4
M. Wt: 465.63
InChI Key:
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Description

Synthesis Analysis

The compound was synthesized via a reaction involving hydrazonoyl halides , alkyl carbothioates , carbothioamides , and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The exact synthetic route and conditions are not provided in the available literature .

Scientific Research Applications

Synthesis and Functionalization

  • A study by Kut et al. (2020) described the synthesis of various functionalized quinazolin derivatives, which could be chemically related to the compound . These derivatives demonstrated potential in medicinal chemistry due to their unique structural features and reactivity with different chemical agents (Kut, Onysko, & Lendel, 2020).

Antimicrobial and Antifungal Activities

  • Research by Baviskar et al. (2013) investigated N-substituted acetamide derivatives with potential antimicrobial and antifungal activities. These compounds share structural similarities with the compound , suggesting potential in combating microbial infections (Baviskar, Khadabadi, & Deore, 2013).
  • Patel et al. (2010) explored sulfonamide-bearing quinazolin derivatives with remarkable antibacterial and antifungal activities, hinting at the diverse biomedical applications of quinazolin compounds (Patel et al., 2010).

Anticancer and Antitumor Activities

  • A study by Kovalenko et al. (2012) synthesized quinazolin derivatives with thiazole and thiadiazole fragments, demonstrating significant anticancer activity against various cancer cell lines. This suggests the potential of structurally similar compounds in oncology research (Kovalenko et al., 2012).
  • Research by Markosyan et al. (2008) on quinazolin derivatives indicated moderate therapeutic effects against mouse tumors, highlighting the antitumor potential of these compounds (Markosyan et al., 2008).

Enzyme Inhibition and Biological Properties

  • Gangjee et al. (1996, 1997) synthesized pyrrolopyrimidines, structurally related to quinazolines, as inhibitors of thymidylate synthase, suggesting a role in antitumor and antibacterial therapies (Gangjee et al., 1996), (Gangjee et al., 1997).
  • Saleh et al. (2004) explored the biological activities of quinazolinone derivatives, showing antimicrobial potential and diverse pharmacological properties (Saleh, Hafez, Abdel‐hay, & Gad, 2004).

Mechanism of Action

  • Antimicrobial Activity : Thiazoles and thiadiazoles are known for their antimicrobial properties . The compound may inhibit bacterial or fungal growth.

properties

IUPAC Name

2-[3-(3-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2S2/c1-4-13-26(14-5-2)21(29)16-27-23-22(18-10-8-9-17(3)15-18)32-25(31)28(23)20-12-7-6-11-19(20)24(27)30/h6-12,15H,4-5,13-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLJLAHBAOFURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CN1C2=C(SC(=S)N2C3=CC=CC=C3C1=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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